molecular formula C21H23NO3 B271009 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271009
M. Wt: 337.4 g/mol
InChI Key: HDGYAXJUTFOTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as DPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Scientific Research Applications

3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to act as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.

Mechanism of Action

3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including muscle contraction, cognition, and memory. By inhibiting acetylcholinesterase, 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate increases the levels of acetylcholine in the nervous system, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to have neuroprotective effects, which means that it can protect against damage to the nervous system caused by various factors, including aging, neurodegenerative diseases, and environmental toxins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potent inhibitory effect on acetylcholinesterase, which makes it a useful tool for investigating the role of acetylcholine in various physiological processes. However, one of the limitations of using 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its potential toxicity, as high doses of 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate have been shown to cause liver and kidney damage in animal models.

Future Directions

There are several future directions for research on 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, including investigating its potential as a therapeutic agent for Alzheimer's disease, exploring its neuroprotective effects in animal models of neurodegenerative diseases, and investigating its potential as a tool for studying the role of acetylcholine in various physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate for various scientific research applications.
Conclusion:
In conclusion, 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as an acetylcholinesterase inhibitor, which can lead to improved cognitive function and memory. 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. While there are advantages to using 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments, there are also limitations, including its potential toxicity at high doses. Future research on 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate will focus on investigating its potential as a therapeutic agent for Alzheimer's disease, exploring its neuroprotective effects, and determining the optimal dosage and administration for various scientific research applications.

Synthesis Methods

3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using various methods, including the reaction of 3,4-dimethylphenylacetic acid with ethyl chloroformate and pyrrolidine, or the reaction of 3,4-dimethylphenylacetic acid with 2,4,5-trichlorophenyl isocyanate and pyrrolidine. The yield of 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate varies depending on the synthesis method used, with yields ranging from 30% to 70%.

properties

Product Name

3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

(3,4-dimethylphenyl) 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H23NO3/c1-13-5-7-18(9-15(13)3)22-12-17(11-20(22)23)21(24)25-19-8-6-14(2)16(4)10-19/h5-10,17H,11-12H2,1-4H3

InChI Key

HDGYAXJUTFOTTJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC(=C(C=C3)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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